molecular formula C8H10BrN B2819372 3-Bromo-2,6-dimethylaniline CAS No. 53874-26-3

3-Bromo-2,6-dimethylaniline

Cat. No.: B2819372
CAS No.: 53874-26-3
M. Wt: 200.079
InChI Key: HRRMPGSFIAVSNM-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 3rd position are replaced by a bromine atom and the hydrogen atoms at the 2nd and 6th positions are replaced by methyl groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of 2,6-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in a solvent such as acetic acid or chloroform at a controlled temperature to ensure selective bromination at the 3rd position .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The use of safer brominating agents and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromine atom in this compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromo-2,6-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2,6-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

3-bromo-2,6-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRMPGSFIAVSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of crude 1-bromo-2,4-dimethyl-3-nitrobenzene (0.58 g, 2.9 mmol) in glacial acetic acid (12 mL) was added iron powder (0.65 g, 11.6 mmol). The mixture was stirred rapidly at 80° C. under nitrogen for 2 hours. Upon completion, the mixture was cooled, diluted with diethyl ether and extracted with aqueous sodium hydroxide solution (2N). The organic layer was dried over sodium sulfate, decanted and concentrated under reduced pressure to give 3-bromo-2,6-dimethylphenylamine as a yellow oil which was used without further purification.
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Synthesis routes and methods II

Procedure details

It is known that 4-bromo-2,6-dialkylanilines are predominantly formed by brominating 2,6-dialkylanilines. The high reactivity of these compounds causes the reaction to proceed non-selectively with the formation of different by-products, depending on the reaction conditions. Thus, for example, the bromination of 2,6-dimethylaniline in the presence of glacial acetic acid gives 4-bromo-2,6-dimethylaniline in a yield of 80-85% of theory (Chem. Ber. (1901), 34, 2242). The bromination of 2,6-dimethylaniline in strongly acid medium always results in the formation of substantial amounts of 3-bromo-2,6-dimethylaniline (Chem. Ber. (1900), 33, 1967). It is further known from published UK patent application A 2 098 210 that, in the halogenation of N-alkyl-2,6-dialkylanilines in the presence of a Lewis acid such as AlCl3, the halogen is even introduced selectively in 3-position.
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